(R)-3-chloro-4-(4-((2-(pyridin-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide
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Overview
Description
®-3-chloro-4-(4-((2-(pyridin-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-chloro-4-(4-((2-(pyridin-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide typically involves multiple stepsThe final step involves the coupling of the pyrrolidine-pyridine intermediate with the benzamide group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
®-3-chloro-4-(4-((2-(pyridin-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative .
Scientific Research Applications
®-3-chloro-4-(4-((2-(pyridin-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-chloro-4-(4-((2-(pyridin-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- ®-3-chloro-4-(4-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide
- ®-3-chloro-4-(4-((2-(pyridin-4-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide
- ®-3-chloro-4-(4-((2-(pyridin-3-yl)pyrrolidin-2-yl)methyl)phenoxy)benzamide
Uniqueness
What sets ®-3-chloro-4-(4-((2-(pyridin-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide apart from similar compounds is its specific configuration and the presence of the chloro group, which can significantly influence its reactivity and binding affinity to molecular targets .
Properties
Molecular Formula |
C23H22ClN3O2 |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
3-chloro-4-[4-[[(2R)-2-pyridin-3-ylpyrrolidin-1-yl]methyl]phenoxy]benzamide |
InChI |
InChI=1S/C23H22ClN3O2/c24-20-13-17(23(25)28)7-10-22(20)29-19-8-5-16(6-9-19)15-27-12-2-4-21(27)18-3-1-11-26-14-18/h1,3,5-11,13-14,21H,2,4,12,15H2,(H2,25,28)/t21-/m1/s1 |
InChI Key |
LOOCZNLSXJHWTG-OAQYLSRUSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4 |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4 |
Origin of Product |
United States |
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